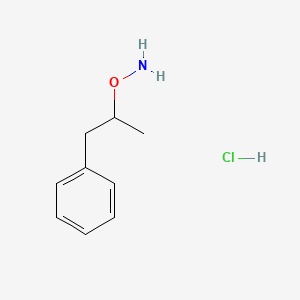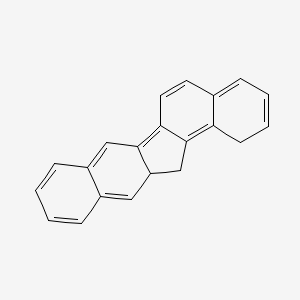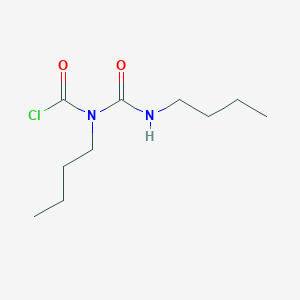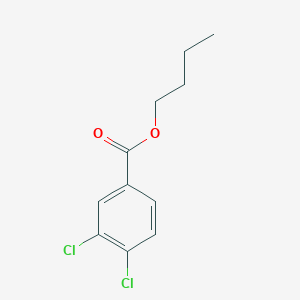![molecular formula C24H46O6 B14715877 Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate CAS No. 23350-04-1](/img/structure/B14715877.png)
Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate is an organic compound with the molecular formula C24H46O6. It is a diester derived from 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate typically involves the esterification of 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate is carried out in large-scale reactors. The process involves the continuous feeding of 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to achieve high conversion rates. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and octanol.
Oxidation: Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol.
Transesterification: New esters and octanol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of various biological assays and experiments due to its chemical stability.
Medicine: Investigated for its potential use in drug delivery systems, where it can act as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent chemical properties.
Mécanisme D'action
The mechanism of action of Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate is primarily based on its ability to interact with other molecules through ester bonds. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release. The compound’s molecular structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl phthalate: Another commonly used plasticizer with similar applications in polymer chemistry.
Dioctyl adipate: Used in the production of flexible plastics and has similar chemical properties.
Dioctyl sebacate: Employed in the formulation of lubricants and coatings.
Uniqueness
Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate stands out due to its unique molecular structure, which provides enhanced chemical stability and versatility in various applications. Unlike some other plasticizers, it offers better compatibility with a wide range of polymers and substrates, making it a preferred choice in many industrial and scientific applications.
Propriétés
Numéro CAS |
23350-04-1 |
|---|---|
Formule moléculaire |
C24H46O6 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
octyl 3-[2-(3-octoxy-3-oxopropoxy)ethoxy]propanoate |
InChI |
InChI=1S/C24H46O6/c1-3-5-7-9-11-13-17-29-23(25)15-19-27-21-22-28-20-16-24(26)30-18-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
Clé InChI |
PAFJQESAEGERNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCOCCOCCC(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


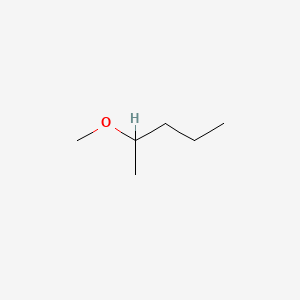
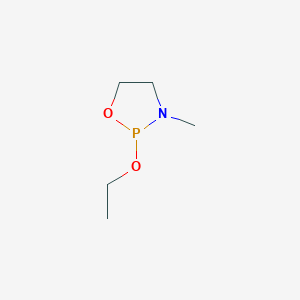

![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)
